5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide
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Overview
Description
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinazolinamines. This compound is characterized by its unique structure, which includes a quinazolinone moiety linked to a furan ring through a carboxamide bridge. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction between the quinazolinone derivative and a furan-2-carboxylic acid derivative using coupling agents like EDCI or DCC.
Amidation Reaction: The final step involves the amidation of the intermediate product with isopropylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the quinazolinone moiety, converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted carboxamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: This compound shares the quinazolinone core but differs in its substituents, leading to distinct biological activities.
3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione: Another quinazolinone derivative with different pharmacological properties and applications.
By comparing these compounds, the unique structural features and biological activities of this compound can be better appreciated.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-[(4-oxoquinazolin-3-yl)methyl]-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-11(2)19-16(21)15-8-7-12(23-15)9-20-10-18-14-6-4-3-5-13(14)17(20)22/h3-8,10-11H,9H2,1-2H3,(H,19,21) |
InChI Key |
FIKHYEUZSMMEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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